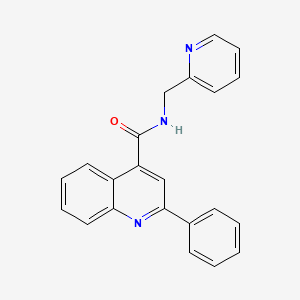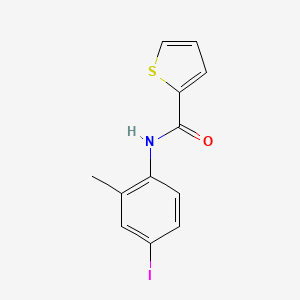![molecular formula C16H23ClN4O2 B5664635 N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)
N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions that can include the formation of pyridine derivatives, carboxamides, and other heterocyclic compounds. For example, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles have been shown to yield pyrimidinecarboxylic acids and their derivatives in high yields, indicating a potential pathway for the synthesis of related structures (Schenone, Sansebastiano, & Mosti, 1990). Similarly, transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various pyrimidinecarboxylates underpin the complexity and versatility of synthesizing such molecules (Zupančič, Svete, & Stanovnik, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine, pyrrolidine, and carboxamide functionalities is characterized by their heterocyclic frameworks and the spatial arrangement of substituents, which significantly impact their chemical behavior and interaction with biological targets. For example, the crystal structure analysis of related compounds reveals specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant for understanding the structural aspects of the target molecule (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Propiedades
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-19(2)7-8-21-11-13(9-14(21)22)16(23)20(3)10-12-5-4-6-18-15(12)17/h4-6,13H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJDDCRZVHMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)N(C)CC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)


![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)
![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)
![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)
![2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane](/img/structure/B5664641.png)
amino]sulfonyl}benzamide](/img/structure/B5664648.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664655.png)
